molecular formula C9H10F3N B1587041 (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine CAS No. 127852-30-6

(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine

Cat. No. B1587041
M. Wt: 189.18 g/mol
InChI Key: ODZXRBRYQGYVJY-ZCFIWIBFSA-N
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Description

(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine, also known as (R)-3-trifluoromethylphenethylamine or TFMPEA, is a chiral compound belonging to the phenethylamine class of compounds. It is a structural analog of amphetamine and has been used in scientific research to study its effects on the CNS and its potential therapeutic applications.

Scientific Research Applications

Electrophilic Trifluoromethylthiolation Reactions

  • Utility in Electrophilic Reactions : A study highlighted the use of diazo compounds related to (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine for electrophilic trifluoromethylthiolation reactions. These compounds serve as effective reagents under copper catalysis to transform a broad set of enamines, indoles, and other compounds into trifluoromethylthio compounds, showcasing their utility in synthesizing sulfur-containing fluorinated compounds with potential applications in materials science and pharmaceuticals (Huang et al., 2016).

Synthesis of Chiral Intermediates

  • Chiral Intermediate Synthesis : A notable application involves the synthesis of chiral intermediates, such as in the preparation of (R)-3, 5-Bis(trifluoromethyl)phenyl ethanol, a key chiral intermediate for the synthesis of selective blockers. A genome mining approach led to the discovery of an enzyme from Burkholderia cenocepacia that exhibits high efficiency and stereoselectivity for the reduction of 3, 5-bis(trifluoromethyl) acetophenone, highlighting the potential of biocatalysis in synthesizing chiral intermediates for pharmaceuticals (Yu et al., 2018).

Antimicrobial and Antifungal Activity

  • Antibacterial and Antifungal Properties : Research has also focused on derivatives of (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine for their antibacterial and antifungal properties. For instance, substituted phenyl amides synthesized from (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine exhibited comparable or slightly better activity than certain standard medicinal compounds, indicating their potential in developing new antimicrobial agents (Pejchal et al., 2015).

Catalysis and Synthesis Methods

  • Catalytic Applications : The compound's derivatives have been explored for their catalytic applications, such as in asymmetric transfer hydrogenation reactions. Complexes containing optically active ligands derived from (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine have shown activity in catalytic processes, highlighting their utility in synthetic organic chemistry and the development of new catalytic methods (Yang et al., 1997).

Biomedical Applications

  • Biomedical Research : In the context of biomedical applications, the modification of poly(3-hydroxybutyrate) with amino compounds, including derivatives of (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine, has been studied for antibacterial, antioxidant, and anticancer properties. This demonstrates the compound's potential in developing functional materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds (Abdelwahab et al., 2019).

properties

IUPAC Name

(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZXRBRYQGYVJY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381250
Record name (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine

CAS RN

127852-30-6
Record name (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-[3-(Trifluoromethyl)phenyl]ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 150 mL 3-necked round bottom flask, was placed ethanol (25 mL). NH3 gas was added at 0° C. The mixture was stirred for 1 h at 0° C. Into a 150-mL sealed tube, was placed a solution of 1-(3-(trifluoromethyl)phenyl)ethanone (2 g, 10.64 mmol, 1.00 equiv) in ethanol (5 mL), and Ti[OCH(CH3)2]4 (6.04 g, 21.13 mmol, 2.00 equiv). This was followed by the addition of the above solution of NH3 (gas) in ethanol (25 mL). The mixture was stirred overnight at 48° C. To this was added NaBH4 (600 mg, 15.79 mmol, 1.48 equiv). The resulting solution was stirred for 3 h at room temperature. The resulting solution was diluted with 10 mL of ammonia and the solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane/methanol (50:1). The product was obtained as 1 g (50%) of a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti[OCH(CH3)2]4
Quantity
6.04 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
25 mL
Type
solvent
Reaction Step Eight
Yield
50%

Synthesis routes and methods II

Procedure details

Into a 150 mL 3-necked round bottom flask, was placed ethanol (25 mL) NH3 gas was added at 0° C. The mixture was stirred for 1 h at 0° C. Into a 150-mL sealed tube, was placed a solution of 1-(3-(trifluoromethyl)phenyl)ethanone (2 g, 10.64 mmol, 1.00 equiv) in ethanol (5 mL), and Ti[OCH(CH3)2]4 (6.04 g, 21.13 mmol, 2.00 equiv). This was followed by the addition of the above solution of NH3 (gas) in ethanol (25 mL). The mixture was stirred overnight at 48° C. To this was added NaBH4 (600 mg, 15.79 mmol, 1.48 equiv). The resulting solution was stirred for 3 h at room temperature. The resulting solution was diluted with 10 mL of ammonia and the solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane/methanol (50:1). The product was obtained as 1 g (50%) of a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti[OCH(CH3)2]4
Quantity
6.04 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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